Comparative Physicochemical Profile: Enhanced Lipophilicity vs. 5-(3,4-Dichlorophenyl)isoxazole
The acetyl group in 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One significantly increases lipophilicity compared to its non-acetylated analog. The target compound has a computed XLogP3-AA value of 3.3 [1]. While a computed XLogP3-AA for 5-(3,4-Dichlorophenyl)isoxazole is not available in the same dataset, its lower molecular weight (214.05 g/mol vs. 256.08 g/mol) and lack of the polar acetyl moiety suggest a considerably lower logP value . This quantified difference in lipophilicity is a key determinant for membrane permeability and ADME properties, directly impacting the compound's utility in medicinal chemistry and biological assays.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | 5-(3,4-Dichlorophenyl)isoxazole (CAS 138716-63-9): Not available in same dataset, but inferred to be lower based on molecular weight and structure |
| Quantified Difference | > 1.0 (Estimated) |
| Conditions | Computed using XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
Lipophilicity is a critical parameter for predicting a molecule's ability to cross biological membranes, influencing its potential as a drug-like candidate or a cell-permeable probe.
- [1] PubChem. (2024). 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One (CID 2745558). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2745558 View Source
